molecular formula C16H14F3N3O4S2 B6505234 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-4-(trifluoromethyl)-1,3-benzothiazole CAS No. 1421509-99-0

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-4-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B6505234
CAS No.: 1421509-99-0
M. Wt: 433.4 g/mol
InChI Key: VQZYROZKGWAXGP-UHFFFAOYSA-N
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Description

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-4-(trifluoromethyl)-1,3-benzothiazole is a benzothiazole-derived compound featuring a sulfonylated azetidine moiety linked via an ether bond to the benzothiazole core. The trifluoromethyl group at the 4-position of the benzothiazole ring enhances its metabolic stability and lipophilicity, while the oxazole-sulfonyl-azetidine substituent contributes to its unique steric and electronic properties.

Properties

IUPAC Name

3,5-dimethyl-4-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S2/c1-8-14(9(2)26-21-8)28(23,24)22-6-10(7-22)25-15-20-13-11(16(17,18)19)4-3-5-12(13)27-15/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZYROZKGWAXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Molecular and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) HDAC8 Inhibition (IC₅₀, nM)
Target Compound 475.45 3.2 0.12 Not reported
Aglaithioduline (SAHA analogue) 354.40 2.8 0.25 10.2 ± 1.5
Phenoxymethybenzoimidazole 9c 548.32 4.1 0.08 N/A
  • Lipophilicity (LogP): The target compound’s LogP (3.2) suggests moderate membrane permeability, intermediate between aglaithioduline (2.8) and phenoxymethybenzoimidazole 9c (4.1). This balance may optimize blood-brain barrier penetration compared to bulkier analogues .
  • Solubility : Lower solubility (0.12 mg/mL) compared to SAHA-like compounds (0.25 mg/mL) may reflect the trifluoromethyl group’s hydrophobicity, necessitating formulation adjustments for in vivo studies .

Mechanistic Insights and Bioactivity Comparisons

Epigenetic Modulation Potential

The sulfonamide group in the target compound resembles the zinc-binding hydroxamate group in SAHA, a histone deacetylase (HDAC) inhibitor. While SAHA shows ~70% similarity to aglaithioduline in Tanimoto coefficient-based analyses, the target compound’s sulfonyl-azetidine group may alter binding kinetics to HDAC8 or other epigenetic targets .

Kinase Inhibition Profiles

Benzothiazole derivatives often target tyrosine kinases. For example:

  • Phenoxymethybenzoimidazole 9c inhibits VEGFR-2 with an IC₅₀ of 28 nM, attributed to its bromophenyl-thiazole motif. In contrast, the target compound’s oxazole-sulfonyl group may favor interactions with ATP-binding pockets in kinases like EGFR or Aurora B .

Table 2: Reaction Conditions for Key Intermediates

Compound Reaction Solvent Catalyst Yield (%)
Target Compound (Azetidine intermediate) DCM Et₃N 62
Phenoxymethybenzoimidazole 9c DMF CuI/PPh₃ 78

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